molecular formula C12H16N2O2S B2921528 tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate CAS No. 2166992-26-1

tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate

Cat. No.: B2921528
CAS No.: 2166992-26-1
M. Wt: 252.33
InChI Key: HDIXQHBANZIPCA-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate: . Carbamates are derivatives of carbamic acid and are widely used in various industrial and pharmaceutical applications due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate typically involves the reaction of 4-methyl-1,3-thiazole-2-carbaldehyde with propargylamine in the presence of tert-butyl isocyanate. The reaction is usually carried out under anhydrous conditions and may require the use of a catalyst such as a Lewis acid to facilitate the formation of the carbamate group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may involve continuous flow reactors or batch reactors, depending on the scale of production and the specific requirements of the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its carbamate group makes it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antimicrobial and antifungal properties. It can be used in the development of new drugs and treatments for various infections.

Medicine: In medicine, the compound can be used as a precursor for the synthesis of pharmaceuticals. Its ability to undergo various chemical reactions makes it valuable in drug design and development.

Industry: In industry, this compound is used in the production of agrochemicals, such as pesticides and herbicides

Mechanism of Action

The mechanism by which tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their metabolic pathways. The molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

  • Tert-butyl N-[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate: This compound is structurally similar but has an additional amino group, which can affect its reactivity and biological activity.

  • N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide: This compound contains a fluorine atom, which can influence its chemical properties and biological activity.

Uniqueness: Tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate is unique due to its specific structural features, such as the presence of the prop-2-yn-1-yl group and the 4-methyl-1,3-thiazol-2-yl moiety. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-9-8-17-10(14-9)6-5-7-13-11(15)16-12(2,3)4/h8H,7H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIXQHBANZIPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C#CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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